molecular formula C8H12BNO3 B566865 (4-(2-Hydroxypropan-2-yl)pyridin-2-yl)boronic acid CAS No. 1310385-00-2

(4-(2-Hydroxypropan-2-yl)pyridin-2-yl)boronic acid

Cat. No.: B566865
CAS No.: 1310385-00-2
M. Wt: 180.998
InChI Key: LSXVCYFWLXDKSK-UHFFFAOYSA-N
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Description

(4-(2-Hydroxypropan-2-yl)pyridin-2-yl)boronic acid is an organoboron compound with the molecular formula C8H12BNO3 It is a boronic acid derivative featuring a pyridine ring substituted with a hydroxypropan-2-yl group

Mechanism of Action

Target of Action

The primary target of (4-(2-Hydroxypropan-2-yl)pyridin-2-yl)boronic acid is the palladium catalyst used in the Suzuki–Miyaura cross-coupling reaction . This reaction is a type of palladium-catalyzed cross-coupling process, which allows the formation of carbon-carbon bonds by the reaction of organoboron compounds with organic halides .

Mode of Action

The compound interacts with its target through a process known as transmetalation . In this process, the organoboron compound (in this case, this compound) transfers its organic group to the palladium catalyst . This is followed by the oxidative addition of the organic halide to the palladium, forming a new palladium-carbon bond .

Biochemical Pathways

The Suzuki–Miyaura cross-coupling reaction, facilitated by this compound, is a key step in various biochemical synthesis pathways . It allows for the formation of complex organic compounds through the creation of carbon-carbon bonds . The downstream effects of this reaction can lead to the synthesis of various biologically active compounds, including pharmaceuticals and agrochemicals .

Pharmacokinetics

Like other boronic acids, it is likely to have good stability and reactivity, making it suitable for use in suzuki–miyaura cross-coupling reactions .

Result of Action

The result of the action of this compound is the formation of a new carbon-carbon bond through the Suzuki–Miyaura cross-coupling reaction . This can lead to the synthesis of a wide range of organic compounds, including complex molecules used in pharmaceuticals and agrochemicals .

Action Environment

The action of this compound is influenced by various environmental factors. The Suzuki–Miyaura cross-coupling reaction requires a palladium catalyst and a base, and it is typically performed in an organic solvent . The reaction conditions are generally mild and tolerant of a wide range of functional groups . The stability and efficacy of the reaction can be influenced by factors such as the choice of solvent, the temperature, and the presence of other substances in the reaction mixture .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4-(2-Hydroxypropan-2-yl)pyridin-2-yl)boronic acid typically involves the reaction of a pyridine derivative with a boronic acid reagent. One common method is the Suzuki-Miyaura coupling reaction, which involves the palladium-catalyzed cross-coupling of an aryl halide with a boronic acid . The reaction conditions usually include a base such as potassium carbonate, a palladium catalyst, and a solvent like toluene or ethanol. The reaction is carried out under an inert atmosphere, typically nitrogen or argon, to prevent oxidation.

Industrial Production Methods

Industrial production of this compound may involve large-scale Suzuki-Miyaura coupling reactions. The process is optimized for high yield and purity, often using continuous flow reactors to enhance reaction efficiency and scalability. The use of recyclable catalysts and solvents is also considered to minimize environmental impact.

Chemical Reactions Analysis

Types of Reactions

(4-(2-Hydroxypropan-2-yl)pyridin-2-yl)boronic acid undergoes various chemical reactions, including:

    Oxidation: The boronic acid group can be oxidized to form boronic esters or borates.

    Reduction: Reduction reactions can convert the boronic acid group to a borane or a boronate ester.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the boronic acid group is replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and sodium perborate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles like amines or alcohols can be used in substitution reactions, often in the presence of a base.

Major Products Formed

    Oxidation: Boronic esters or borates.

    Reduction: Boranes or boronate esters.

    Substitution: Various substituted pyridine derivatives.

Scientific Research Applications

(4-(2-Hydroxypropan-2-yl)pyridin-2-yl)boronic acid has several applications in scientific research:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(4-(2-Hydroxypropan-2-yl)pyridin-2-yl)boronic acid is unique due to the presence of both a boronic acid group and a hydroxypropan-2-yl substituent on the pyridine ring. This combination of functional groups provides distinct reactivity and binding properties, making it valuable in various chemical and biological applications.

Biological Activity

(4-(2-Hydroxypropan-2-yl)pyridin-2-yl)boronic acid is a compound that integrates a pyridine ring with a boronic acid functional group and an isopropyl alcohol moiety. This unique structure confers significant potential for biological activity, particularly in medicinal chemistry and organic synthesis. The compound's ability to form covalent bonds with biomolecules makes it a candidate for various applications, including drug development and biochemical research.

The primary mechanism of action for this compound involves its interaction with palladium catalysts in the Suzuki–Miyaura cross-coupling reaction. This reaction is pivotal in forming carbon-carbon bonds, which are essential for synthesizing complex organic molecules. The boronic acid group allows the compound to engage in transmetalation processes, facilitating the formation of stable complexes with other molecules, particularly those containing diols.

Biological Activity

Research indicates that boronic acids, including this compound, exhibit a range of biological activities:

  • Anticancer Activity : Boronic acids have been shown to inhibit proteasomal activity, which is crucial for cancer cell survival. The compound's ability to modify proteins through boronate ester formation may enhance its anticancer properties .
  • Antibacterial Properties : Some studies suggest that boronic acids can act as β-lactamase inhibitors, thus restoring the efficacy of β-lactam antibiotics against resistant bacterial strains .
  • Enzyme Inhibition : The compound may selectively inhibit enzymes involved in critical biochemical pathways, potentially leading to therapeutic applications in various diseases .

Case Studies and Research Findings

Several studies have highlighted the biological implications of boronic acids:

  • A study on cyclic boronic acids demonstrated their broad-spectrum antibacterial activity, suggesting that modifications to the boronic acid structure can enhance efficacy against resistant strains of bacteria like Pseudomonas aeruginosa .
  • Another research effort focused on the role of boronic acids in inducing apoptosis in cancer cells through proteasome inhibition. This study emphasizes how structural variations can influence biological outcomes significantly .

Comparison with Similar Compounds

To understand the unique properties of this compound, it is beneficial to compare it with similar compounds:

Compound NameStructureKey FeaturesBiological Activity
4-Pyridinylboronic acidPyridine + B(OH)₂Lacks hydroxypropan-2-yl groupModerate anticancer activity
(3-Fluoro-2-(2-hydroxypropan-2-yl)pyridin-4-yl)boronic acidFluorinated pyridine + B(OH)₂Contains fluorine substituentEnhanced reactivity
(4-(2-Hydroxypropan-2-yl)phenyl)boronic acidPhenyl + B(OH)₂Features a phenyl ring instead of pyridineVaries based on phenolic properties

The presence of both a boronic acid group and an isopropanol substituent in this compound contributes to its distinct reactivity and potential biological interactions.

Pharmacokinetics

Understanding the pharmacokinetics of this compound is crucial for its application in drug development. Like other boronic acids, it is expected to exhibit good stability and reactivity, making it suitable for use in various biochemical pathways and reactions. Factors such as solubility, absorption, and metabolic stability will significantly influence its therapeutic potential.

Properties

IUPAC Name

[4-(2-hydroxypropan-2-yl)pyridin-2-yl]boronic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H12BNO3/c1-8(2,11)6-3-4-10-7(5-6)9(12)13/h3-5,11-13H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LSXVCYFWLXDKSK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=NC=CC(=C1)C(C)(C)O)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H12BNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00694448
Record name [4-(2-Hydroxypropan-2-yl)pyridin-2-yl]boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00694448
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

181.00 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1310385-00-2
Record name Boronic acid, B-[4-(1-hydroxy-1-methylethyl)-2-pyridinyl]-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1310385-00-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name [4-(2-Hydroxypropan-2-yl)pyridin-2-yl]boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00694448
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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